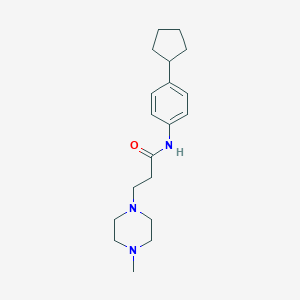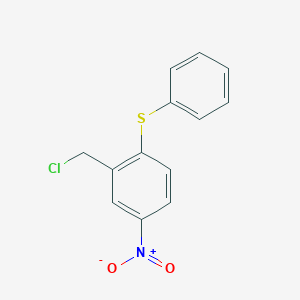
N-(4-cyclopentylphenyl)-3-(4-methyl-1-piperazinyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyclopentylphenyl)-3-(4-methyl-1-piperazinyl)propanamide is a synthetic organic compound that features a cyclopentylphenyl group and a methylpiperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyclopentylphenyl)-3-(4-methyl-1-piperazinyl)propanamide typically involves the following steps:
Formation of the cyclopentylphenyl intermediate: This can be achieved through a Friedel-Crafts acylation reaction where cyclopentanone reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the piperazine ring: The cyclopentylphenyl intermediate is then reacted with 4-methylpiperazine under nucleophilic substitution conditions.
Formation of the final amide: The resulting intermediate is then coupled with a suitable carboxylic acid derivative, such as a carboxylic acid chloride, to form the final amide product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-cyclopentylphenyl)-3-(4-methyl-1-piperazinyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazines or amides.
Applications De Recherche Scientifique
N-(4-cyclopentylphenyl)-3-(4-methyl-1-piperazinyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-cyclopentylphenyl)-3-(4-methyl-1-piperazinyl)propanamide involves its interaction with specific molecular targets in the body. This could include binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-cyclohexylphenyl)-3-(4-methylpiperazin-1-yl)propanamide
- N-(4-cyclopropylphenyl)-3-(4-methylpiperazin-1-yl)propanamide
- N-(4-cyclobutylphenyl)-3-(4-methylpiperazin-1-yl)propanamide
Uniqueness
N-(4-cyclopentylphenyl)-3-(4-methyl-1-piperazinyl)propanamide is unique due to the presence of the cyclopentyl group, which can influence its chemical properties and biological activity. This structural feature can affect the compound’s binding affinity, selectivity, and overall pharmacokinetic profile.
Propriétés
Formule moléculaire |
C19H29N3O |
|---|---|
Poids moléculaire |
315.5g/mol |
Nom IUPAC |
N-(4-cyclopentylphenyl)-3-(4-methylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C19H29N3O/c1-21-12-14-22(15-13-21)11-10-19(23)20-18-8-6-17(7-9-18)16-4-2-3-5-16/h6-9,16H,2-5,10-15H2,1H3,(H,20,23) |
Clé InChI |
HRDQRVASYNPKCY-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)C3CCCC3 |
SMILES canonique |
CN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)C3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B374596.png)
![N-[4-(8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]-N-{3-[2-(dimethylamino)ethoxy]benzylidene}amine](/img/structure/B374600.png)


![2-[4-(2-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)-1-piperidinyl]ethanol](/img/structure/B374607.png)
![3-[2-(benzyloxy)phenoxy]-N,N-dimethyl-3-phenyl-1-propanamine](/img/structure/B374608.png)
![Piperazine, 1-methyl-4-[2-(phenylthio)benzoyl]-](/img/structure/B374611.png)
![N-methyl-N-{2-[2-(phenylsulfanyl)phenyl]ethyl}amine](/img/structure/B374612.png)
![{2-[(3-methoxyphenyl)sulfanyl]phenyl}-N,N-dimethylmethanamine](/img/structure/B374614.png)
![4-({2-[(Methylamino)methyl]phenyl}sulfanyl)phenol](/img/structure/B374615.png)
![2-[4-[2-[8-Fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]ethyl]piperazin-1-yl]ethyl 2-chlorobenzoate](/img/structure/B374616.png)
![N,N-dimethyl-2-[2-(phenylsulfanyl)phenyl]ethanamine](/img/structure/B374618.png)
![1-(1-{5-Chloro-2-[(2-chlorophenyl)sulfanyl]phenyl}ethyl)-4-methylpiperazine](/img/structure/B374619.png)
